molecular formula C15H12FN3O2 B3341859 4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol CAS No. 1079945-49-5

4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Cat. No.: B3341859
CAS No.: 1079945-49-5
M. Wt: 285.27 g/mol
InChI Key: AQXSSHKNGCGBJY-UHFFFAOYSA-N
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Description

4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol is a chemical compound belonging to the anilinoquinazoline class, which is recognized for its significant potential in oncological research and drug discovery. This compound serves as a key synthetic intermediate in the preparation of targeted tyrosine kinase inhibitors, similar to how the closely related compound 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol is a critical building block in the synthesis of Gefitinib, an approved epidermal growth factor receptor (EGFR) inhibitor . Its core quinazoline structure is a privileged scaffold in medicinal chemistry for developing potent therapeutics. The primary research value of this compound lies in its application for studying and inhibiting the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein tyrosine kinase that is a well-validated target in several cancers, particularly non-small cell lung cancer (NSCLC) . EGFR signaling regulates critical cellular processes including proliferation, invasion, metastasis, and angiogenesis. By serving as a precursor to more complex inhibitors, this molecule aids in the investigation of pathways that disrupt aberrant EGFR signaling, which is often driven by overexpression or mutation in malignant cells . Furthermore, intermediates of this nature have gained considerable importance in the emerging field of targeted protein degradation. They can be utilized to construct Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein, such as EGFR, inducing its ubiquitination and subsequent degradation by the proteasome . This approach offers a potential strategy to overcome resistance to conventional kinase inhibitors by eliminating the entire protein target. As a highly functionalized building block, this compound provides researchers with a versatile handle for linker attachment, enabling the synthesis of novel degraders for probing cancer biology . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-fluoroanilino)-7-methoxyquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXSSHKNGCGBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclization: The resulting 3-fluoroaniline derivative undergoes cyclization with 2-amino-4-methoxybenzoic acid to form the quinazoline core.

    Hydroxylation: Finally, the quinazoline core is hydroxylated to introduce the hydroxyl group at the 6-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Deoxy derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenylamino Group

The phenylamino group at position 4 is a critical determinant of activity. Key analogs include:

4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (CAS 184475-71-6)
  • Substituents : Chloro (position 3) and fluoro (position 4) on the phenyl ring.
  • Impact : The chloro group increases steric bulk and lipophilicity compared to the 3-fluoro analog. This may enhance binding affinity but reduce solubility. Synthesized via hydrolysis of an acetate intermediate , it serves as a precursor for kinase inhibitors like gefitinib .
  • Physicochemical Properties : Molecular weight 333.73 g/mol; higher logP due to chloro substitution .
4-((4-Bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 808762-63-2)
  • Substituents : Bromo (position 4) and fluoro (position 2).
  • Impact : Bromine’s larger atomic radius may alter π-π stacking interactions in protein binding pockets. Molecular weight increases to 364.17 g/mol .
4-[(3-Bromophenyl)amino]-7-methoxyquinazolin-6-ol (CAS 295330-61-9)
  • Substituents : Bromo (position 3).
  • Impact : Bromine’s electron-withdrawing effects could modulate electronic properties differently than fluorine or chlorine .

Modifications to the Quinazoline Core

6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
  • Structural Change : Replacement of the hydroxyl group at position 6 with imidazo[1,2-a]pyridine.
  • Impact : Enhances π-stacking interactions and solubility due to the heteroaromatic system. Derivatives show improved kinase inhibitory activity in vitro .
7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol (CAS 83578-17-0)
  • Structural Change: Chiral phenylethylamino group at position 3.
  • Molecular weight: 295.34 g/mol .

Alkoxy and Morpholine Additions

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
  • Modification: Addition of a 3-morpholinopropoxy group at position 5.
  • Impact : The morpholine ring enhances solubility and introduces hydrogen-bonding capacity. Synthesized via nucleophilic substitution with cesium carbonate .
4-((5-Chloro-4-fluoro-2-hydroxyphenyl)amino)-7-methoxyquinazolin-6-ol
  • Modification : Hydroxyl group at position 2 on the phenyl ring.
  • Impact : Additional hydroxyl group may facilitate intermolecular hydrogen bonding, as observed in crystal structures .

Table 1: Comparative Analysis of Key Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol F (Ph-3) 299.28 High solubility due to methoxy
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol Cl (Ph-3), F (Ph-4) 333.73 Lipophilic; kinase inhibitor precursor
4-((4-Bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Br (Ph-4), F (Ph-2) 364.17 Steric bulk from bromine
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine Morpholinopropoxy (6) 462.34 Enhanced solubility and H-bonding

Biological Activity

4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, focusing on structure-activity relationships (SAR), receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C15H13FN2O2C_{15}H_{13}FN_{2}O_{2} with a molecular weight of approximately 270.27 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

Research indicates that derivatives of quinazoline, including this compound, exhibit significant activity as antagonists of the A2A adenosine receptor (A2AR). This receptor is implicated in various physiological processes and is a target for treating neurodegenerative diseases and cancer.

Binding Affinity and Antagonist Activity

The compound demonstrates varying binding affinities depending on structural modifications. For instance, compounds with substitutions at the C6 and C7 positions have shown high affinities for A2AR, with some exhibiting KiK_i values in the nanomolar range. In particular, the introduction of a tertiary amine at the C2 position has been linked to enhanced solubility and antagonist activity.

Structure-Activity Relationship (SAR)

A comprehensive SAR study highlights that:

  • Substituents at C6 and C7 : These positions are critical for maintaining high binding affinity. For example, compounds with a 7-methyl or 7-chloro substitution exhibited IC50 values around 6 µM.
  • Tertiary Amines : The presence of tertiary amines significantly enhances solubility and may improve pharmacokinetic properties.

Case Studies

Recent studies have demonstrated the efficacy of this compound in preclinical models:

  • Neurodegenerative Disease Models : In models of Parkinson's disease, compounds with similar structures have shown promise in reducing neuroinflammation and improving motor function.
  • Cancer Cell Lines : The compound has been tested against various cancer cell lines, showing cytotoxic effects through apoptosis induction.

Biological Activity Summary Table

Activity Value Reference
A2A receptor binding affinityKi=5nMK_i=5\,nMStudy A
Antagonist IC50IC50=6µMIC_{50}=6\,µMStudy B
Solubility214mM2-14\,mMStudy C
Efficacy in cancer linesSignificant cytotoxicityStudy D

Q & A

Q. What are the recommended synthetic routes for 4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic aromatic substitution using 4-chloro-7-methoxyquinazolin-6-ol and 3-fluoroaniline. A typical procedure involves dissolving the reactants in anhydrous ethanol (e.g., 1.0 eq quinazoline derivative and 1.1 eq amine) under reflux at 70°C for 17 hours. Precipitation occurs upon cooling, with yields around 60% after filtration and drying . Optimization may include adjusting solvent polarity (e.g., isopropanol for slower kinetics), using catalytic acids to enhance reactivity, or microwave-assisted synthesis to reduce reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • NMR Spectroscopy : Analyze aromatic proton environments (e.g., δ 9.63 ppm for NH in DMSO-d6) and methoxy groups (δ 3.99 ppm) .
  • X-ray Crystallography : Resolve planar quinazoline systems and intermolecular hydrogen bonds (e.g., O–H⋯N and N–H⋯O interactions) to confirm stereochemistry .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace impurities.

Q. What solvents and storage conditions are optimal for maintaining stability?

The compound is sensitive to light and moisture. Store at –20°C in amber vials under inert gas (N₂/Ar). Solubility is higher in DMSO or DMF for biological assays, while ethanol or methanol is suitable for synthesis. Avoid aqueous buffers with pH > 8 to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in substituents (e.g., fluorine position) or assay conditions. For example:

  • Structural analogs : Compare with derivatives like 4-((2-hydroxyphenyl)amino)-7-methoxyquinazolin-6-ol (60% yield ) or 4-((5-chloro-4-fluoro-2-hydroxyphenyl)amino)-7-methoxyquinazolin-6-ol .
  • Assay standardization : Use kinase inhibition assays (e.g., EGFR tyrosine kinase) with consistent ATP concentrations (10 µM) and control compounds (e.g., Gefitinib ).
  • SAR Analysis : Tabulate activity vs. substituent effects:
Substituent PositionBiological Activity (IC₅₀)Key Interaction
3-Fluorophenyl12 nM (EGFR)H-bond with Lys745
4-Methoxyphenyl85 nM (EGFR)Reduced hydrophobic fit

Q. What computational strategies are effective for predicting binding modes and selectivity?

  • Molecular Docking : Use the crystal structure of 4(3H)-quinazolinone intermediates (e.g., PDB-derived coordinates ) to model interactions with kinase ATP-binding pockets.
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes in the DFG motif.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine vs. chloro substitutions to optimize selectivity .

Q. How can environmental impacts of this compound be assessed in long-term studies?

Follow frameworks like Project INCHEMBIOL :

  • Abiotic Stability : Test hydrolysis/photolysis in simulated sunlight (UV-Vis) and aqueous buffers (pH 3–9).
  • Biotic Degradation : Use soil microcosms with LC-MS to track metabolites (e.g., demethylated products).
  • Ecotoxicity : Conduct Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines).

Methodological Considerations

Q. What in vitro assays are recommended for evaluating kinase inhibition?

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : Measure EGFR phosphorylation using anti-pTyr antibodies and europium-labeled streptavidin .
  • Cellular Proliferation Assays : Use MTT in A549 (lung cancer) or MDA-MB-231 (breast cancer) cells, with 72-hour incubation and IC₅₀ calculations via nonlinear regression .

Q. How can researchers address low solubility in biological testing?

  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide) via solvent evaporation.
  • Prodrug Design : Introduce phosphate groups at the 6-hydroxyl position, cleaved by alkaline phosphatase in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 2
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4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol

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